REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:9]=[C:10]([CH:26]=[CH:27][CH:28]=1)[NH:11][C:12]1[C:13]2[CH:20]=[C:19]([C:21](OCC)=[O:22])[NH:18][C:14]=2[N:15]=[CH:16][N:17]=1>O>[Cl:7][C:8]1[CH:9]=[C:10]([CH:26]=[CH:27][CH:28]=1)[NH:11][C:12]1[C:13]2[CH:20]=[C:19]([CH2:21][OH:22])[NH:18][C:14]=2[N:15]=[CH:16][N:17]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
4-(3-chloroanilino)-6-ethoxycarbonyl-7H-pyrrolo[2,3-d]pyrimidine
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(NC=2C3=C(N=CN2)NC(=C3)C(=O)OCC)C=CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 50° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
is filtered through Celite
|
Type
|
ADDITION
|
Details
|
Water is added to the filtrate
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted 3 times with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phases are washed 3 times with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Recrystallization from isopropanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(NC=2C3=C(N=CN2)NC(=C3)CO)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |